Ulixertinib hydrochloride

説明

Ulixertinib hydrochloride is a novel, reversible, ATP-competitive ERK1/2 inhibitor with high potency and ERK1/2 selectivity . It is currently in clinical trials for the treatment of a wide range of tumors .

Molecular Structure Analysis

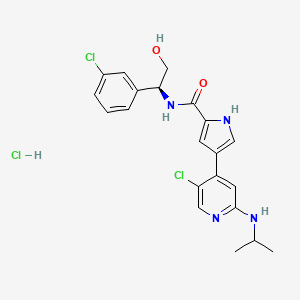

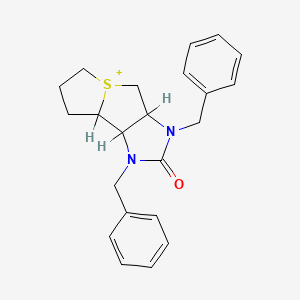

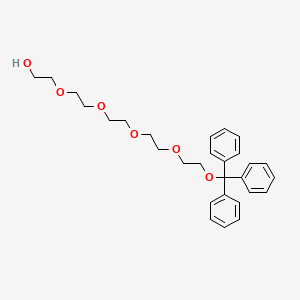

The molecular formula of Ulixertinib hydrochloride is C21H22Cl2N4O2 . The molecular weight is 433.33 g/mol and 469.8 g/mol when considering the hydrochloride group . The IUPAC name is 4-{5-chloro-2-[(propan-2-yl)amino]pyridin-4-yl}-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-1H-pyrrole-2-carboxamide .

Chemical Reactions Analysis

Ulixertinib has been shown to inhibit MAPK pathway activity in both in vitro and in vivo models, reducing cell viability with clinically achievable concentrations in the low nanomolar range . Combination treatment of Ulixertinib with MEK inhibitors (MEKi) or BH3-mimetics showed strong evidence of antiproliferative synergy in vitro .

Physical And Chemical Properties Analysis

Ulixertinib hydrochloride has a molecular weight of 469.8 g/mol . The compound is a small molecule, which allows it to be orally active .

科学的研究の応用

Neuroblastoma Treatment

Ulixertinib has been found to inhibit the growth of high-risk neuroblastoma both in vitro and in vivo . It significantly and potently inhibited neuroblastoma cell proliferation and tumor growth, and also prolonged survival in treated mice . Additionally, ulixertinib was found to synergistically sensitize neuroblastoma cells to the conventional chemotherapeutic drug doxorubicin .

Pediatric Low-Grade Glioma Treatment

Ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models . It inhibited MAPK pathway activity and reduced cell viability with clinically achievable concentrations in the low nanomolar range . Ulixertinib, in combination with MEK inhibitors or BH3-mimetics, showed strong evidence of antiproliferative synergy in vitro . In vivo, ulixertinib slowed tumor growth and increased survival .

ERK1/2 Inhibition

Ulixertinib is a novel, reversible, ATP-competitive ERK1/2 inhibitor with high potency and ERK1/2 selectivity . The ERK1/2 pathway plays a crucial role in essential processes such as cell proliferation, survival, and chemoresistance .

Clinical Trials for Various Tumors

Ulixertinib is currently in clinical trials for the treatment of a wide range of tumors . Its effectiveness in these trials could lead to its use in treating a variety of cancers.

Combination Therapy

Ulixertinib has been studied in combination with other drugs for enhanced therapeutic effect. For example, it has been used in combination with gemcitabine and nab-paclitaxel in patients with metastatic pancreatic adenocarcinoma .

Dose De-Escalation Studies

In dose de-escalation studies, ulixertinib has been administered at decreasing dose levels to determine the recommended phase 2 dose . This helps in understanding the optimal dosage that balances efficacy and side effects.

作用機序

Target of Action

Ulixertinib hydrochloride primarily targets the Mitogen-activated protein kinase 1 (ERK2) and Mitogen-activated protein kinase 3 (ERK1) . These kinases play a crucial role in the MAPK/ERK pathway, which is involved in cellular processes such as proliferation, differentiation, and survival .

Mode of Action

Ulixertinib hydrochloride is a novel, reversible, ATP-competitive ERK1/2 inhibitor . It competes with ATP to bind to ERK1/2, thereby inhibiting the activation of these kinases . This inhibition prevents the phosphorylation of ERK2 and the downstream kinase RSK in cancer cell lines .

Biochemical Pathways

The primary biochemical pathway affected by Ulixertinib hydrochloride is the RAS–RAF–MEK–ERK cascade , also known as the MAPK/ERK pathway . This pathway plays a critical role in oncogenesis . By inhibiting ERK1/2, Ulixertinib hydrochloride disrupts this pathway, leading to decreased cellular proliferation and survival .

Pharmacokinetics

It’s known that ulixertinib hydrochloride is orally active , suggesting it can be absorbed through the gastrointestinal tract. More research is needed to fully understand its distribution, metabolism, and excretion properties.

Result of Action

Ulixertinib hydrochloride has shown promising results in preclinical and clinical trials. It has been found to significantly inhibit cell proliferation in cancer cell lines . In mouse models, Ulixertinib hydrochloride treatment slowed tumor growth and significantly increased survival .

Action Environment

The action of Ulixertinib hydrochloride can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of mutations in the MAPK/ERK pathway . Additionally, the drug’s action may be influenced by the tumor microenvironment, although more research is needed in this area.

将来の方向性

Ulixertinib is currently being investigated in multiple cancer clinical trials, both as a single agent and as part of combination therapy . For instance, a phase II basket study of Ulixertinib in combination with hydroxychloroquine is being conducted in patients with advanced GI malignancies harboring mutations in one of the following MAPK signaling-associated genes: KRAS, NRAS, HRAS, BRAF (non-V600), MEK1/2, or ERK1/2 . These data indicate a high clinical potential of Ulixertinib for the treatment of various types of cancer and strongly support its first clinical evaluation .

特性

IUPAC Name |

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N4O2.ClH/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29);1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGYQCPFBWFTHM-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ulixertinib hydrochloride | |

CAS RN |

1956366-10-1 | |

| Record name | 1H-Pyrrole-2-carboxamide, 4-[5-chloro-2-[(1-methylethyl)amino]-4-pyridinyl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956366-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ulixertinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956366101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ULIXERTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K792HRQ8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)